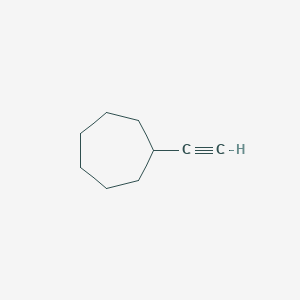

Ethynylcycloheptane

Description

Historical Context and Foundational Academic Studies in Cyclic Alkyne Chemistry

The study of organic compounds featuring both cyclic structures and alkyne functionalities has a long history within organic chemistry. The development of synthetic methodologies for introducing triple bonds into cyclic systems, and the subsequent characterization of these molecules, forms a crucial part of foundational organic chemistry. Early academic efforts likely focused on establishing reliable synthetic routes to cyclic alkynes, such as through dehydrohalogenation of dihaloalkanes or nucleophilic substitution reactions. The characterization of these compounds would have relied on emerging spectroscopic techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, which became indispensable tools for elucidating molecular structures. While specific foundational studies dedicated solely to ethynylcycloheptane are not prominently detailed in the readily accessible literature, its existence and properties would have been explored within the broader context of alicyclic and炔 chemistry research. The general principles of alkyne reactivity, including addition reactions and participation in cycloadditions, were established through extensive historical research on simpler alkynes and their cyclic counterparts.

Current Landscape of Ethynylcycloheptane Research: Emerging Scholarly Trends and Unaddressed Challenges

Current research involving cyclic alkynes like ethynylcyclopentane (as a representative analog) is characterized by several key trends, primarily centered on their utility in advanced organic synthesis and materials science.

Catalysis and Organic Synthesis: Ethynylcyclopentane serves as a valuable building block in modern synthetic organic chemistry. It is frequently employed in transition-metal-catalyzed reactions, such as Sonogashira coupling reactions for forming carbon-carbon bonds, and in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry" smolecule.comnih.gov. These reactions are critical for constructing complex molecular architectures, including pharmaceuticals and functional materials.

Spectroscopic and Conformational Analysis: Scholarly interest extends to the detailed spectroscopic characterization and conformational analysis of cyclic alkynes. Studies have utilized variable-temperature Raman and infrared spectroscopy, often in conjunction with ab initio calculations, to understand the conformational dynamics and stabilities of molecules like ethynylcyclopentane in various environments researchgate.netcore.ac.ukresearchgate.net. This research contributes to a deeper understanding of molecular behavior and intermolecular interactions.

Green Chemistry Approaches: While not always explicitly stated as a primary focus for ethynylcycloheptane itself, the broader trend in organic synthesis research is towards developing more sustainable and environmentally friendly methodologies. This includes exploring greener synthesis routes, efficient catalytic systems, and minimizing waste, which are implicit goals in the ongoing development of synthetic protocols involving such compounds.

Unaddressed challenges in the research landscape, inferred from the general direction of chemical inquiry, may include the development of highly selective and efficient synthetic routes that minimize by-products, the exploration of novel catalytic applications, and a more comprehensive understanding of the structure-property relationships that could unlock new applications in materials science or medicinal chemistry.

Academic Significance and Future Directions in Cyclic Alkyne Inquiry

The academic significance of compounds like ethynylcycloheptane and its analogs lies in their versatility as synthetic intermediates and their role in advancing fundamental chemical knowledge.

Building Blocks for Complex Molecules: The presence of a reactive alkyne moiety on a stable cycloalkane ring makes these compounds valuable synthons for building more complex organic molecules. Their participation in a wide array of chemical transformations allows for the introduction of diverse functionalities and the construction of intricate carbon frameworks.

Mechanistic and Spectroscopic Studies: The detailed spectroscopic analysis of cyclic alkynes contributes to the fundamental understanding of molecular structure, bonding, and conformational dynamics. This knowledge is essential for predicting chemical reactivity and designing new molecules with specific properties.

Catalysis Development: The use of ethynylcyclopentane in catalytic reactions highlights its importance in the development of new synthetic methodologies. Research in this area aims to improve reaction efficiency, selectivity, and sustainability, thereby advancing the field of catalysis.

Future directions for research in this area could involve:

Exploration of Novel Applications: Further investigation into the potential applications of ethynylcycloheptane and related compounds in materials science, such as in the development of novel polymers or functional materials, is a promising avenue.

Biological Activity and Medicinal Chemistry: Expanding the understanding of potential biological activities and exploring their utility as intermediates in the synthesis of pharmaceuticals could represent significant future research directions smolecule.com.

Sustainable Synthesis: The development of greener, more efficient, and cost-effective synthesis methods for ethynylcycloheptane and similar cyclic alkynes remains an important goal, aligning with global trends in sustainable chemistry.

Data Tables

Table 1: Key Physical Properties of Ethynylcyclopentane (Cyclopentylacetylene)

| Property | Value | Source(s) |

| Molecular Formula | C7H10 | thermofisher.comaksci.comnih.gov |

| Molecular Weight | 94.15 g/mol | thermofisher.comaksci.comnih.gov |

| Density | 0.812 g/mL at 25 °C (lit.) | |

| Boiling Point | 98 °C at 760 mmHg | guidechem.com |

| 107-109 °C | chembk.com | |

| Refractive Index | n20/D 1.432 (lit.) | guidechem.com |

| 1.4470–1.4490 (20°C, 589 nm) | thermofisher.com | |

| Flash Point | 1.1 °C (34 °F) |

Structure

3D Structure

Properties

IUPAC Name |

ethynylcycloheptane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14/c1-2-9-7-5-3-4-6-8-9/h1,9H,3-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAUJHRYGXOXTIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Derivatization of Ethynylcycloheptane

Strategic Approaches to the Synthesis of Ethynylcycloheptane

The preparation of ethynylcycloheptane typically involves the formation of a carbon-carbon bond between a cycloheptyl fragment and an ethynyl (B1212043) group. Several synthetic strategies can be employed, drawing from common methods for alkynylation.

Established routes for synthesizing ethynylcycloheptane often rely on the reactivity of cycloheptyl halides or the ethynylation of cycloheptane (B1346806) derivatives. Given its commercial availability from suppliers such as GFS Chemicals filesusr.comyoutube.comchemistrydocs.com, robust synthetic methods are in place.

A primary approach involves the use of organometallic reagents. This typically entails the formation of a cycloheptyl Grignard reagent or cycloheptyl lithium from a cycloheptyl halide (e.g., cycloheptyl bromide filesusr.comyoutube.comchemistrydocs.com) via reaction with magnesium or lithium, respectively. This organometallic species can then react with a source of the ethynyl group. Alternatively, an ethynyl Grignard reagent (ethynylmagnesium bromide) or ethynyllithium can be prepared and reacted with a cycloheptyl halide filesusr.comchemistrydocs.com. These reactions are fundamental for forming the C(sp³)-C(sp) bond characteristic of ethynylcycloheptane.

While direct ethynylation of cycloheptanone (B156872) to yield ethynylcycloheptane is not a typical route (as it would lead to propargylic alcohols mpg.dersc.orgescholarship.orgresearchgate.netmdpi.comgoogle.comresearchgate.net), the general methodologies for ethynylation of carbonyl compounds highlight the reactivity of acetylene (B1199291) and its derivatives. For instance, the reaction of cycloheptanone with lithium acetylide is a known method to produce 1-ethynyl-1-cycloheptanol (B1345648) mpg.dersc.org.

A less common but potentially relevant method mentioned in literature involves the reaction of "oro-1-cycloheptylacetylene" with zinc in ethanol (B145695) scispace.com. While the term "oro" is unclear, the reference to cycloheptylacetylene suggests a synthetic context, potentially involving a metal-mediated coupling or reduction.

Specific novel or green chemistry-oriented protocols directly targeting ethynylcycloheptane were not prominently identified in the reviewed literature. However, general advancements in ethynylation chemistry, such as the use of fluoride-assisted activation of calcium carbide for carbonyl ethynylation acs.org, represent a move towards greener synthetic practices. The established organometallic routes, while effective, often require anhydrous conditions and specific solvents, and future research may focus on developing catalytic, atom-economical, or milder approaches for the synthesis of cycloalkylacetylenes.

The synthesis of ethynylcycloheptane, typically involving the formation of a C(sp³)-C(sp) bond, is generally straightforward in terms of regioselectivity, as the ethynyl group is introduced at a specific position on the cycloheptane ring. Chemoselectivity is achieved by employing reagents that selectively react with the halide or organometallic intermediate without affecting other functional groups, if present. Stereoselectivity is not a primary concern in the synthesis of ethynylcycloheptane itself, as the cycloheptane ring, when unsubstituted at the point of attachment, does not introduce stereogenic centers related to the ethynyl group's position. However, if starting from chiral cycloheptyl precursors or performing subsequent reactions, stereochemical control becomes relevant. The detailed chemo-, regio-, and stereoselectivity aspects specific to ethynylcycloheptane synthesis are not extensively detailed in the provided search results.

Novel and Green Chemistry-Oriented Synthetic Protocols for Ethynylcycloheptane

Functionalization and Derivatization Strategies of Ethynylcycloheptane

The terminal alkyne moiety of ethynylcycloheptane is a versatile functional group that readily participates in a variety of carbon-carbon bond-forming reactions, enabling the synthesis of more complex molecules.

The acidic proton of the terminal alkyne in ethynylcycloheptane can be deprotonated to form an acetylide anion, which is a potent nucleophile. This allows for reactions with electrophiles, such as alkyl halides or carbonyl compounds. Furthermore, the triple bond itself can undergo various addition reactions and is a key participant in transition-metal-catalyzed cross-coupling reactions.

Transition-metal-catalyzed cross-coupling reactions are a cornerstone for functionalizing terminal alkynes, and ethynylcycloheptane is no exception. The Sonogashira coupling is a particularly important reaction for C(sp)-C(sp²) or C(sp)-C(sp³) bond formation, typically involving the coupling of a terminal alkyne with an aryl or vinyl halide.

In Sonogashira coupling reactions, ethynylcycloheptane can serve as the alkyne component. These reactions are generally catalyzed by palladium complexes, often in conjunction with a copper(I) co-catalyst, and require a base (typically an amine).

Table 1: Representative Sonogashira Coupling Conditions (Analogous Reactions)

| Aryl/Vinyl Halide | Alkyne Component | Catalyst System | Base | Solvent | Temperature | Yield | Reference |

| 2-Amino-5-iodopyrimidine | Ethynylcyclopentane | PdCl₂(PPh₃)₂, CuI | NEt₃ | THF | Reflux | 78% | nih.gov |

| 2-Bromobenzaldehyde | Ethynylcyclopentane | PdCl₂(PPh₃)₂, CuI | NEt₃ | THF | Room Temp. | ~70% | mpg.de |

| 2-Amino-5-iodopyrimidine | Ethynylcyclohexane | PdCl₂(PPh₃)₂, CuI | NEt₃ | THF | Reflux | 78% | nih.gov |

| Cyclohexanone + Piperidine | Phenylacetylene | Polymer-supported N-phenylpiperazine-Cu(II) complex | - | Solvent-free | 110 °C | Excellent | rsc.org |

| Allyl Halides | Acetylene | CuI, Base, Reducing Agent | - | - | Atmospheric Pressure | Up to 80% (mono-coupled) | mdpi.com |

While these examples use ethynylcyclopentane or ethynylcyclohexane, the conditions and catalytic systems employed are directly applicable to ethynylcycloheptane, demonstrating its utility in forming new carbon-carbon bonds with aryl, vinyl, and potentially other organic fragments. Other cross-coupling reactions, such as Stille coupling epfl.ch and Negishi coupling wikipedia.orgyoutube.comsioc-journal.cn, are also general methods for alkyne functionalization and could be applied to ethynylcycloheptane.

Compound List:

Ethynylcycloheptane

Cycloheptylacetylene

Cycloheptyl bromide

Ethynylcyclopentane

Ethynylcyclohexane

2-Amino-5-iodopyrimidine

2-Bromobenzaldehyde

Phenylacetylene

Allyl Halides

Acetylene

Carbon-Carbon Bond Forming Reactions Involving the Ethynyl Moiety of Ethynylcycloheptane

Cycloaddition Reactions (e.g., Azide-Alkyne Cycloaddition) with Ethynylcycloheptane

The ethynyl group of ethynylcycloheptane is highly amenable to cycloaddition reactions, with the azide-alkyne cycloaddition being a prominent example. This reaction, often referred to as "click chemistry," is characterized by its high efficiency, selectivity, and mild reaction conditions organic-chemistry.orgwikipedia.orgresearchgate.net.

The thermal Huisgen 1,3-dipolar cycloaddition between azides and alkynes typically requires elevated temperatures and can yield a mixture of regioisomers when using unsymmetrical alkynes organic-chemistry.orgwikipedia.org. However, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) significantly accelerates the reaction rate and specifically produces 1,4-disubstituted 1,2,3-triazoles organic-chemistry.orgwikipedia.orgresearchgate.net. This variant is robust, tolerates a wide range of functional groups, and can often be performed in aqueous media or under mild conditions organic-chemistry.orgresearchgate.net.

Alternatively, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) yields 1,5-disubstituted triazoles and can accommodate both terminal and internal alkynes wikipedia.org. While specific examples detailing the reaction of ethynylcycloheptane with various azides are not extensively documented in the provided search results, the general principles of CuAAC and RuAAC apply. The resulting triazole derivatives, incorporating the cycloheptane moiety, can find applications in areas such as medicinal chemistry, materials science, and supramolecular chemistry due to the stability and diverse functionalities of the triazole ring organic-chemistry.orgwikipedia.orgresearchgate.net.

Nucleophilic and Electrophilic Additions to the Ethynyl Group of Ethynylcycloheptane

The triple bond in ethynylcycloheptane is susceptible to both nucleophilic and electrophilic addition reactions, leading to a variety of functionalized products.

Nucleophilic Additions: Nucleophilic addition occurs when a nucleophile attacks an electrophilic double or triple bond, breaking the pi bond wikipedia.orglibretexts.org. For terminal alkynes like ethynylcycloheptane, nucleophilic addition can involve species such as cyanide ions (in cyanohydrin formation, though typically applied to carbonyls libretexts.orgpressbooks.pub), acetylides, or organometallic reagents. For instance, the addition of acetylides to terminal alkynes can lead to the formation of conjugated diynes. While specific examples of nucleophilic addition to ethynylcycloheptane are not detailed in the provided search results, the general reactivity of alkynes suggests possibilities like metal-catalyzed additions or reactions involving strong nucleophiles.

Electrophilic Additions: Electrophilic addition reactions involve an initial attack by an electrophile on the electron-rich pi system of the alkyne libretexts.orgslideshare.netvedantu.com. Common electrophilic additions to alkynes include hydrohalogenation (addition of HX) and hydration (addition of water). For example, the addition of HBr to ethynylcycloheptane would likely follow Markovnikov's rule, with the hydrogen adding to the terminal carbon of the alkyne and the bromine adding to the internal carbon, forming a vinyl halide. Further addition of HBr could lead to a geminal dihalide. Hydration of ethynylcycloheptane, typically catalyzed by mercury(II) salts or acids, would yield cycloheptyl methyl ketone via an enol intermediate slideshare.netvedantu.compearson.com. The search results mention electrophilic addition to ethynylcyclopentane pearson.comzlibrary.tobartleby.com, indicating that similar reactions are expected for ethynylcycloheptane.

Synthesis of Advanced Ethynylcycloheptane Derivatives for Specialized Academic Applications

The synthesis of advanced ethynylcycloheptane derivatives is driven by their potential utility in various academic research fields, including materials science, catalysis, and medicinal chemistry. By strategically modifying the ethynyl group or the cycloheptane ring, researchers can create molecules with unique electronic, steric, or biological properties.

Derivatization via Cycloaddition: As mentioned, the azide-alkyne cycloaddition can yield complex triazole derivatives. If the azide (B81097) component is a functionalized molecule, the resulting triazole-linked ethynylcycloheptane derivative can be used as a building block for polymers, dendrimers, or supramolecular assemblies researchgate.nettcichemicals.com. For example, incorporating ethynylcycloheptane into a polymer backbone via click chemistry could influence the polymer's flexibility, solubility, or thermal properties.

Derivatization via Alkyne Additions: Further functionalization of the alkyne can lead to diverse structures. For instance, Sonogashira coupling reactions with aryl or vinyl halides can extend conjugation and create more complex π-systems. Hydration or hydroboration-oxidation of the alkyne can introduce carbonyl or hydroxyl groups, respectively, allowing for subsequent transformations.

Ring Functionalization: Functionalizing the cycloheptane ring while the alkyne is present or protected can lead to derivatives with specific stereochemical arrangements or additional reactive handles. For example, if a method for selective C-H activation on the cycloheptane ring could be applied, it might introduce aryl groups or other functionalities, creating novel scaffolds for research.

Applications in Academic Research:

Materials Science: Derivatives could be incorporated into conjugated polymers for organic electronics, or used as monomers for specialty polymers with tailored mechanical or thermal properties.

Catalysis: Functionalized ethynylcycloheptane derivatives might serve as ligands for transition metal catalysts, influencing catalytic activity and selectivity due to the steric bulk and electronic properties of the cycloheptane ring.

Medicinal Chemistry: While not explicitly detailed for ethynylcycloheptane, related alkyne-containing cyclic compounds are explored as scaffolds for drug discovery. The cycloheptane ring offers a relatively rigid, lipophilic framework that could be valuable in designing molecules with specific receptor interactions.

The synthesis of such advanced derivatives often involves multi-step sequences, utilizing a combination of the reactions described above to achieve the desired molecular architecture for specific research objectives.

Reaction Mechanisms and Kinetics in Ethynylcycloheptane Transformations

Elucidation of Reaction Mechanisms Involving Ethynylcycloheptane

Understanding the mechanistic pathways of reactions involving ethynylcycloheptane is crucial for predicting product formation and optimizing reaction conditions. These mechanisms can range from unimolecular decompositions to complex catalytic cycles.

Mechanistic Pathways of Thermal Unimolecular Decomposition of Ethynylcycloheptane

The thermal unimolecular decomposition of cyclic alkyl radicals, including those derived from cyclic hydrocarbons, has been theoretically studied. While specific data for ethynylcycloheptane is scarce, general trends suggest that at elevated temperatures, such compounds can undergo C-C bond scission, leading to the formation of diradicals or other reactive intermediates. These processes often involve complex fragmentation patterns and rearrangements. Theoretical studies on cyclic alkyl radicals with ring sizes from three to seven carbon atoms have investigated energy barriers and rate constants for C-C and C-H bond breaking reactions acs.orgnih.govarxiv.org. For instance, ring-opening reactions in cyclic alkyl radicals can show increased activation energy when a π bond is formed within the ring (endo ring opening) compared to when it is formed on a side chain (exo ring opening) acs.orgnih.gov. The specific decomposition pathways of ethynylcycloheptane would likely involve initial cleavage of C-C bonds within the cycloheptane (B1346806) ring or potentially C-H bond activation adjacent to the alkyne, leading to radical intermediates that further decompose or rearrange.

Stepwise versus Concerted Mechanisms in Ethynylcycloheptane Reactions

Many organic reactions, particularly cycloadditions, can proceed via either stepwise or concerted mechanisms fiveable.menih.govresearchgate.netnih.govnumberanalytics.comquora.comyoutube.com.

The specific mechanism for reactions involving ethynylcycloheptane, such as cycloadditions or isomerizations, would depend on the reaction partners and conditions. For example, in the cycloaddition of strained alkynes with alkenes, theoretical studies have shown that some reactions can favor concerted pathways, while others might proceed through diradical intermediates, indicating a stepwise mechanism nih.gov. The distinction can be subtle, with some reactions exhibiting highly asynchronous transition states that blur the line between concerted and stepwise behavior nih.gov.

Influence of Catalysis on Ethynylcycloheptane Reaction Mechanisms

Transition metal catalysis plays a significant role in mediating the reactivity of alkynes organic-chemistry.orgbeilstein-journals.orgliv.ac.ukmdpi.comscispace.comsioc-journal.cn. While specific catalytic reactions of ethynylcycloheptane are not detailed in the provided search results, general trends for alkynes are applicable.

Catalysts can alter reaction pathways by stabilizing transition states or intermediates, thereby lowering activation energies and influencing selectivity. For ethynylcycloheptane, transition metal catalysts could facilitate various transformations, including cyclizations, additions, and isomerizations, by coordinating to the alkyne moiety.

Photochemical Reaction Mechanisms of Ethynylcycloheptane and Its Derivatives

Photochemistry offers alternative reaction pathways, often involving excited states and radical intermediates, that are distinct from thermal reactions sioc-journal.cncolby.edubeilstein-journals.orgmsu.edunih.govthermofisher.comnih.govsymeres.com.

Quantitative Kinetic Studies of Ethynylcycloheptane Reactions

Kinetic studies are essential for quantifying reaction rates, determining rate laws, and understanding the energy landscape of chemical transformations.

Determination of Rate Laws and Reaction Orders for Ethynylcycloheptane Systems

The rate law of a reaction expresses the relationship between the reaction rate and the concentrations of reactants and catalysts chemistrytalk.orglibretexts.orgkhanacademy.org. It is determined experimentally and takes the general form: Rate = k[A]n[B]m..., where k is the rate constant, and n and m are the reaction orders with respect to reactants A and B, respectively chemistrytalk.org.

While specific rate laws for ethynylcycloheptane are not detailed in the search results, the methodologies for determining them are well-established. For instance, studies on similar systems might reveal that the rate law is influenced by factors such as temperature, pressure, and the presence of catalysts, which affect the rate constant 'k' and potentially the reaction orders.

Activation Energy and Associated Thermodynamic Parameters in Ethynylcycloheptane Kinetics

A comparative analysis of activation energies for ethynyl-cycloalkanes, including ethynylcycloheptane, with those of methyl-cycloalkanes indicates that the ethynyl (B1212043) substituent's effect is consistent with propargyl resonance energy researchgate.net. This observation supports the hypothesis of a biradical mechanism operating during the ring-opening processes in these cycloalkanes researchgate.net. While specific numerical values for activation energy and associated thermodynamic parameters (such as enthalpy, entropy, and Gibbs free energy of activation) for ethynylcycloheptane's decomposition are not detailed in the provided search results, the existence of studies quantifying these parameters for its thermal decomposition is confirmed ajol.inforesearchgate.net.

Influence of Solvent Effects and Temperature on Ethynylcycloheptane Reaction Rates

Temperature plays a critical role in influencing the rates of chemical reactions. For the thermal unimolecular decomposition of ethynylcycloheptane, kinetic studies have been performed across a broad temperature range, specifically between 861–1218 K ajol.inforesearchgate.net. Generally, increasing reaction temperature leads to an increase in reaction rates due to higher kinetic energy of molecules, resulting in more frequent and energetic collisions, and a greater fraction of molecules possessing sufficient energy to overcome the activation barrier libretexts.orgajol.infodiva-portal.org.

In the context of catalyzed reactions involving ethynyl compounds, elevated reaction temperatures have been noted as key to successful catalysis in specific solvent systems, such as THF libretexts.org. General principles of solvent effects indicate that solvent polarity and viscosity can significantly impact reaction rates. For instance, polar solvents can either accelerate or decelerate reaction rates depending on how they stabilize or destabilize the transition state relative to the reactants wikipedia.orgresearchgate.netajgreenchem.com. While these general principles are well-established, specific quantitative data detailing the influence of various solvents on the reaction rates of ethynylcycloheptane in transformations other than its thermal decomposition are not available in the provided search results.

Isotope Effects in Ethynylcycloheptane Reaction Kinetics Investigations

Kinetic isotope effects (KIEs) are a powerful tool used to elucidate reaction mechanisms by observing changes in reaction rates when an atom is substituted by its isotope libretexts.orgwikipedia.orgnih.gov. These effects arise primarily from differences in zero-point energies and vibrational frequencies between isotopologues libretexts.orgwikipedia.orgd-nb.info. Common isotopes used in KIE studies include deuterium (B1214612) (²H) for hydrogen, and heavier isotopes for elements like carbon or oxygen libretexts.orgwikipedia.org.

While the principles and applications of KIEs in determining rate-limiting steps and transition states are well-documented libretexts.orgwikipedia.orgnih.govmdpi.compku.edu.cn, the search results did not yield any specific studies or data pertaining to kinetic isotope effects involving ethynylcycloheptane. Therefore, no information is available regarding the application of KIEs to understand the reaction mechanisms or kinetics of ethynylcycloheptane transformations.

Molecular Structure, Conformation, and Dynamics of Ethynylcycloheptane

Conformational Analysis of the Cycloheptane (B1346806) Ring in Ethynylcycloheptane

The seven-membered cycloheptane ring is known for its significant conformational flexibility, lacking the rigid, strain-free chair conformation characteristic of cyclohexane (B81311). This flexibility allows for a multitude of interconverting conformers.

Cycloheptane and its derivatives exhibit a complex conformational landscape, differing from the simpler chair and boat forms of cyclohexane or the envelope and twist conformations of cyclopentane. While "envelope" conformers, with one atom out of the plane, are characteristic of five-membered rings rsc.orglibretexts.orgresearchgate.net, seven-membered rings like cycloheptane possess a broader range of stable and interconverting forms. These are often described as variations of chair, twist-chair, boat, and twist-boat conformations researchgate.net. The introduction of an ethynyl (B1212043) group (-CCH) onto the cycloheptane ring can influence the relative stabilities of these conformers. The linear nature of the ethynyl group means it can occupy positions that minimize steric repulsion with the ring's hydrogen atoms. While specific studies detailing "envelope-equatorial" or "envelope-axial" forms for ethynylcycloheptane are not found, the general principles of cycloheptane conformational analysis suggest that the ring will adopt puckered geometries, and the ethynyl substituent will preferentially orient itself to minimize steric interactions, potentially leading to pseudo-axial or pseudo-equatorial arrangements relative to the ring's average plane.

The conformational flexibility of the cycloheptane ring implies that it undergoes dynamic processes to interconvert between its various stable forms. Unlike the well-defined chair-to-chair interconversion in cyclohexane via a half-chair transition state wikipedia.org, cycloheptane's dynamics are more complex. Studies on cycloheptane itself indicate that its pseudorotational barriers are higher than those observed in cyclopentane, which undergoes rapid pseudorotation libretexts.orgresearchgate.net. The seven-membered ring's dynamic behavior involves a continuous "pseudorotation" or ring-puckering motion, allowing it to transition through a series of conformations, including chair-like and boat-like structures researchgate.netcanada.ca. The presence of the ethynyl group is expected to modulate these dynamic processes, potentially altering the energy barriers for interconversion between different ring conformations.

The conformational preferences of ethynylcycloheptane are governed by a balance of steric and electronic factors. The cycloheptane ring, being highly flexible, can adapt to accommodate the ethynyl substituent. Steric strain, arising from the repulsion between electron clouds of atoms in close proximity, plays a significant role. The ethynyl group, being relatively small and linear, might favor positions that avoid unfavorable interactions with other ring substituents. Electronic effects, such as hyperconjugation or through-space electronic interactions, could also subtly influence the preferred conformations. Computational studies on similar systems often reveal that the precise placement of substituents on flexible rings dictates the dominant conformers and the energy differences between them dokumen.pubsolubilityofthings.com.

Pseudorotation and Ring Dynamics of Cycloheptane Moieties in Ethynylcycloheptane

Structural Elucidation via Advanced Spectroscopic Methodologies

Infrared (IR) and Raman spectroscopy are widely used to identify functional groups and study molecular vibrations core.ac.ukmsu.edu. These techniques are sensitive to the symmetry and bonding within a molecule, allowing for detailed structural analysis. Studies on related compounds, such as ethynylcyclopentane, have successfully employed variable temperature IR and Raman spectroscopy, coupled with ab initio calculations, to determine conformational stabilities and assign vibrational modes researchgate.netcore.ac.ukcore.ac.ukacs.org.

While specific experimental vibrational assignments for ethynylcycloheptane are not extensively detailed in the provided search results, the characteristic vibrations of its constituent functional groups can be anticipated. The terminal ethynyl group (-CCH) is expected to exhibit distinct absorption bands in both IR and Raman spectra. The C≡C triple bond stretch typically appears in the range of 2100–2260 cm⁻¹ msu.edulibretexts.org, often being more intense in terminal alkynes. The ≡C-H stretching vibration of the terminal alkyne proton is a diagnostic band found around 3300 cm⁻¹ msu.edulibretexts.org.

The cycloheptane ring itself contributes a complex set of skeletal vibrations, including C-H stretching modes for the saturated sp³ hybridized carbons, which typically occur in the 2850–2960 cm⁻¹ region libretexts.org. Other characteristic bands in the fingerprint region (below 1500 cm⁻¹) would arise from C-C stretching, C-H bending, and ring deformation modes.

Table 1: Expected Characteristic Vibrational Frequencies for Ethynylcycloheptane

| Vibration Type | Expected Frequency Range (cm⁻¹) | Primary Source(s) for Assignment | Notes |

| ≡C-H Stretch (Terminal Alkyne) | 3300–3300 | msu.edulibretexts.org | Sharp and often strong band. |

| C-H Stretch (Cycloheptane Ring) | 2850–2960 | libretexts.org | Multiple bands due to various C-H bonds in the ring. |

| C≡C Stretch (Terminal Alkyne) | 2100–2260 | msu.edulibretexts.org | Moderate to strong intensity, especially for terminal alkynes. |

| C-C Stretch / Ring Deformations | < 1500 | libretexts.org | Complex region, characteristic of the cycloheptane ring structure. |

Vibrational Spectroscopic Characterization (Infrared and Raman) of Ethynylcycloheptane

Temperature-Dependent Spectroscopic Studies for Conformational Equilibria

Temperature-dependent spectroscopic studies, particularly those employing infrared (IR) and Raman spectroscopy, are instrumental in elucidating conformational equilibria in molecules. By observing spectral changes as a function of temperature, researchers can determine the relative populations of different conformers and calculate their energy differences, often expressed as enthalpy or free energy of formation.

Studies on analogous compounds, such as ethynylcyclopentane, have provided valuable insights into the expected behavior of similar structures. For ethynylcyclopentane, variable temperature Raman and IR spectra recorded in liquid xenon have revealed the presence of multiple conformers in equilibrium researchgate.netresearchgate.net. For instance, the envelope-equatorial (Eq) conformer was found to be more stable than the envelope-axial (Ax) form, with an enthalpy difference of approximately 1.12 ± 0.11 kJ/mol. At ambient temperatures, the envelope-axial conformer was estimated to be present at around 39 ± 2% researchgate.net. Another study on a related cyclopropylmethylacetylene reported an enthalpy difference of 1.76 ± 0.17 kJ/mol, with the cis rotamer being the more stable conformer researchgate.net. These findings suggest that ethynylcycloheptane likely also exhibits distinct conformers whose relative populations are sensitive to temperature, allowing for the determination of their thermodynamic parameters.

Table 1: Conformational Equilibrium Data (Illustrative from related compounds)

| Conformer Pair | Enthalpy Difference (kJ/mol) | Relative Population (%) | Technique Used | Reference |

| Eq vs Ax | 1.12 ± 0.11 | ~61% Eq, 39% Ax | Raman/IR | researchgate.net |

| Cis vs Gauche | 1.76 ± 0.17 | ~52% Cis, 48% Gauche | IR | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Ethynylcycloheptane

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure and conformation of organic molecules glycopedia.euazooptics.com. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. The chemical shifts, splitting patterns (due to spin-spin coupling), and integration of NMR signals offer insights into the connectivity, stereochemistry, and even the dynamic behavior of molecules azooptics.com.

For cyclic systems like cycloheptane derivatives, NMR can distinguish between protons or carbons in different positions relative to the ring's substituents and the ethynyl group. Conformational averaging in solution can lead to averaged NMR signals, while distinct conformers might be observable if their interconversion rate is slow on the NMR timescale. Temperature-dependent NMR studies can further probe conformational equilibria by observing changes in chemical shifts and coupling constants as the populations of different conformers shift with temperature nih.govauremn.org.br. While specific NMR data for ethynylcycloheptane is not detailed here, the principles of NMR spectroscopy are widely applied to elucidate the structures and conformational dynamics of such compounds unimo.it.

Microwave Spectroscopy for Precise Structural Parameter Determination of Ethynylcycloheptane

Microwave spectroscopy is a powerful technique for determining highly precise molecular structural parameters, including bond lengths, bond angles, and torsional angles, particularly for molecules in the gas phase tanta.edu.eguomustansiriyah.edu.iqlkouniv.ac.inlatech.edu. This method probes rotational transitions of molecules, which are directly related to their moments of inertia. By analyzing the rotational spectrum, researchers can derive rotational constants with high accuracy, which are then used to calculate the equilibrium or ground-state average (r₀) structural parameters tanta.edu.eglatech.edu.

For compounds like ethynylcyclopentane, microwave spectroscopy has been employed to determine rotational constants for different conformers researchgate.net. These constants, when combined with ab initio calculations, allow for the refinement of structural parameters, providing detailed geometrical information about the molecule's framework and the orientation of its substituents. Such precise structural data is fundamental for validating theoretical models and understanding the subtle influences of functional groups on molecular geometry.

Electron Diffraction Studies for Gas-Phase Structure Determination

Gas Electron Diffraction (GED) is another experimental method used to determine the structures of molecules in the gas phase, providing information about the geometrical arrangement of atoms wikipedia.org. Unlike solid-state techniques, GED probes molecules in their free state, undistorted by intermolecular forces, thus offering a picture of intrinsic molecular geometry. GED is complementary to microwave spectroscopy, as both techniques probe the gas phase but provide slightly different types of structural information wikipedia.org.

The diffraction pattern generated by the scattering of electrons off a gaseous sample allows for the determination of internuclear distances. For molecules where microwave data might be less conclusive on its own, or to corroborate findings, GED can be invaluable wikipedia.org. Studies on similar compounds have utilized GED, often in conjunction with microwave spectroscopy and computational methods, to obtain comprehensive structural characterizations researchgate.net.

Theoretical and Computational Approaches to Ethynylcycloheptane Structure

Theoretical and computational methods play a vital role in complementing experimental data, predicting molecular properties, and exploring conformational landscapes that may be difficult to access experimentally.

Theoretical and Computational Approaches to Ethynylcycloheptane Structure

Ab Initio and Density Functional Theory (DFT) for Geometry Optimization and Conformational Energy

Ab initio and Density Functional Theory (DFT) methods are widely used to calculate the optimized geometries, vibrational frequencies, and relative energies of different molecular conformers canada.camdpi.comnih.gov. These quantum chemical methods provide a theoretical framework for understanding molecular structure and stability. By performing geometry optimizations, researchers can find the minimum energy structures for various conformers, and by calculating the energy differences between these optimized structures, they can predict conformational preferences and barriers to interconversion researchgate.netmdpi.comnih.gov.

For ethynylcyclopentane, ab initio calculations using methods such as MP2 (Møller-Plesset perturbation theory) and DFT with functionals like B3LYP, employing various basis sets (e.g., 6-311+G(d,p), aug-cc-pVTZ), have been performed to predict conformational stabilities and to assist in the interpretation of spectroscopic data researchgate.net. These calculations can predict the relative energies of different ring conformations and the preferred orientation of the ethynyl group. The results from these computational studies are often compared with experimental data, such as those obtained from microwave spectroscopy, to refine structural parameters and validate the theoretical models used researchgate.net.

Force Field Development and Molecular Mechanics Studies of Ethynylcycloheptane

Molecular Mechanics (MM) and force field development provide a computational approach to simulate the dynamics and conformational behavior of molecules, particularly useful for larger systems or longer timescales where quantum chemical calculations become prohibitive nih.govncl.ac.ukrsc.org. Force fields consist of mathematical functions that describe the potential energy of a molecule as a function of its atomic coordinates, based on parameters derived from experimental data or high-level quantum chemical calculations nih.govrsc.org.

These methods are essential for exploring the conformational flexibility of molecules like ethynylcycloheptane, allowing for simulations of molecular dynamics, conformational searches, and the calculation of conformational energy landscapes nih.gov. The development of accurate force fields often involves fitting parameters to reproduce experimental data (e.g., vibrational frequencies, rotational constants) or high-level ab initio/DFT calculations of small model compounds nih.govrsc.org. While specific force field studies for ethynylcycloheptane were not detailed in the provided search results, the general principles of MM are applicable to understanding its conformational dynamics and interactions.

Quantum Chemical Characterization of Electronic Structure

The quantum chemical characterization of a molecule's electronic structure delves into the distribution and behavior of electrons, providing fundamental insights into its properties and reactivity. This is typically achieved through advanced computational methods, with Density Functional Theory (DFT) being a prevalent and powerful approach vub.bempg.dersc.orgsapub.orgresearchgate.netunitn.itrsc.orgmdpi.comarxiv.orgnih.gov. DFT calculations allow for the quantitative understanding of molecular properties derived from quantum mechanics, enabling the prediction of electronic structure, bonding characteristics, and various physical attributes mpg.deunitn.ituzh.ch.

Key aspects of electronic structure characterization include the analysis of molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical determinant of a molecule's reactivity and its propensity to undergo chemical reactions vub.bemdpi.comnumberanalytics.com. Furthermore, computational studies often involve the examination of electron density distribution and the calculation of atomic charges, such as Mulliken charges. These analyses help elucidate charge transfer within the molecule, identify polar regions, and understand the nature of chemical bonds vub.besapub.orgmdpi.comarxiv.org. Other significant properties derived from electronic structure calculations include dipole moments and polarizability, which influence intermolecular interactions and macroscopic properties vub.besapub.org.

While quantum chemical methods are widely employed to characterize the electronic structure of molecules, specific published research detailing the quantum chemical characterization of ethynylcycloheptane was not identified within the scope of the provided search results. Therefore, detailed research findings and associated data tables for this particular compound cannot be presented. However, studies on related structures, such as ethynylcyclopentane, indicate the application of quantum chemical calculations to understand orbital interactions in such systems dntb.gov.ua. The general methodologies described above represent the typical approaches that would be applied to thoroughly characterize the electronic structure of ethynylcycloheptane.

Data Table: Quantum Chemical Characterization Parameters

| Parameter | Typical Computational Method | Significance | Specific Data for Ethynylcycloheptane |

| Molecular Orbitals (MOs) | DFT | HOMO, LUMO, HOMO-LUMO gap; crucial for reactivity and electronic transitions | Not available |

| Electron Density | DFT | Distribution of electrons within the molecule | Not available |

| Atomic Charges | DFT (e.g., Mulliken) | Charge distribution on individual atoms, polarity | Not available |

| Bonding Analysis | DFT | Nature and strength of chemical bonds | Not available |

| Dipole Moment | DFT | Molecular polarity and electrostatic interactions | Not available |

| Polarizability | DFT | Response of electron cloud to external electric field | Not available |

Computational Chemistry and Theoretical Investigations of Ethynylcycloheptane

Quantum Mechanical Simulations of Ethynylcycloheptane Systems

Quantum mechanical (QM) simulations are fundamental to predicting molecular properties from first principles. They involve solving the Schrödinger equation, or approximations thereof, to describe the electronic structure and behavior of molecules.

High-Level Ab Initio Calculations for Benchmark Data

High-level ab initio methods, such as Coupled Cluster (CC) methods (e.g., CCSD(T)), are often used to generate benchmark data for molecular properties. These methods are computationally expensive but provide a high degree of accuracy, serving as a reference point for evaluating less computationally demanding methods sandiego.edursc.orgjyu.fiosti.gov. For ethynylcycloheptane, such calculations would aim to accurately determine its equilibrium geometry, vibrational frequencies, and electronic energies. These benchmark values are crucial for validating theoretical models used in broader studies. For instance, composite ab initio methods like W1X-1 or CBS-QB3 are employed to achieve chemical accuracy, often within 1 kJ/mol of experimental values, for thermochemical properties sandiego.edujyu.fiosti.govnih.gov.

Density Functional Theory (DFT) Applications for Reactivity, Spectroscopy, and Conformation

Density Functional Theory (DFT) is a widely used quantum mechanical method that balances accuracy with computational efficiency wikipedia.orgd-nb.info. It calculates molecular properties by focusing on the electron density rather than the complex many-electron wavefunction. DFT is particularly versatile for studying:

Reactivity: DFT can predict reaction pathways, activation energies, and identify reactive sites within a molecule using concepts like Fukui functions and electrophilicity/nucleophilicity indices d-nb.infomdpi.comfrontiersin.org. For ethynylcycloheptane, DFT could elucidate its susceptibility to electrophilic or nucleophilic attack, or its behavior in various chemical transformations.

Spectroscopy: DFT calculations can accurately predict spectroscopic properties, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra wikipedia.org. These computed spectra can be compared with experimental data to confirm molecular structure and identify specific functional groups or electronic environments within ethynylcycloheptane.

Conformation: DFT is effective in determining the most stable conformers of a molecule by calculating the potential energy surface. By optimizing geometries at the DFT level, researchers can identify the low-energy arrangements of ethynylcycloheptane and their relative stabilities nih.goveurjchem.com.

Basis Set Selection and Computational Efficiency for Ethynylcycloheptane Studies

The choice of basis set is critical in ab initio and DFT calculations, as it defines the set of atomic orbitals used to represent molecular orbitals stackexchange.comuomustansiriyah.edu.iqgaussian.com. A larger basis set generally leads to higher accuracy but also increases computational cost.

Basis Set Size and Completeness: Basis sets are characterized by their size (e.g., minimal, double-zeta, triple-zeta) and the inclusion of polarization and diffuse functions uomustansiriyah.edu.iqgaussian.comnih.gov. For ethynylcycloheptane, selecting an appropriate basis set involves a trade-off between achieving convergence to the complete basis set (CBS) limit and managing computational resources stackexchange.comnih.gov.

Basis Set Types: Common basis sets include Pople's split-valence sets (e.g., 6-31G*) and Dunning's correlation-consistent sets (e.g., cc-pVTZ) sandiego.edugaussian.com. For studying properties like electron density or long-range interactions, augmented basis sets (e.g., aug-cc-pVTZ) might be necessary gaussian.com.

Computational Efficiency: Methods like density fitting or auxiliary basis sets can significantly improve computational efficiency by approximating integrals, especially for larger systems or when using high-level correlation methods gaussian.comq-chem.com. For ethynylcycloheptane, optimizing the basis set choice is key to obtaining reliable results without prohibitive computational expense.

Molecular Dynamics and Monte Carlo Simulations of Ethynylcycloheptane

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful techniques for exploring the dynamic behavior and conformational space of molecules, particularly at finite temperatures.

Conformational Sampling and Free Energy Landscapes of Ethynylcycloheptane

Conformational sampling aims to identify all accessible low-energy arrangements (conformations) of a molecule and their relative populations calcus.cloudnih.govfrontiersin.orgiit.it.

Molecular Dynamics (MD): MD simulations track the trajectories of atoms over time based on classical mechanics, allowing molecules to naturally explore their conformational space through thermal motion calcus.cloudiit.it. For ethynylcycloheptane, MD can reveal the flexibility of the cycloheptane (B1346806) ring and the orientation of the ethynyl (B1212043) group.

Monte Carlo (MC): MC methods use random sampling to explore the configuration space. Techniques like parallel tempering or population annealing are effective for navigating complex or "rough" free energy landscapes, which are common for flexible molecules like ethynylcycloheptane arxiv.orgbiorxiv.orgaps.orgarxiv.org.

Free Energy Landscapes: These simulations can map out the free energy landscape, identifying stable conformers, transition states, and the energy barriers between them. This provides a comprehensive understanding of the molecule's dynamic behavior and stability under various conditions arxiv.orgunive.it.

Solvent Effects on Ethynylcycloheptane Reactivity and Conformation

Solvent effects play a crucial role in modulating molecular properties, including reactivity and conformational preferences rsc.orgcbs.dktu-braunschweig.denovapublishers.comnih.gov.

Implicit vs. Explicit Solvent Models: Solvent effects can be modeled using implicit (continuum) models, which treat the solvent as a continuous medium, or explicit models, which represent individual solvent molecules nih.gov. Implicit models, such as the Polarizable Continuum Model (PCM), offer computational efficiency but may miss detailed solute-solvent interactions cbs.dknih.gov. Explicit solvent simulations, often coupled with QM methods (QM/MM), provide a more detailed, atomistic view but are computationally more demanding tu-braunschweig.denih.gov.

Impact on Reactivity and Conformation: Solvation can stabilize or destabilize transition states and intermediates, thereby altering reaction rates and mechanisms rsc.orgnovapublishers.comnih.gov. Similarly, solvent interactions can influence the conformational equilibrium of ethynylcycloheptane by favoring certain orientations or ring puckers due to specific solute-solvent interactions. For instance, machine learning models trained on QM data can predict solvent effects on reaction rates rsc.org.

Advanced Applications and Functional Materials Development Utilizing Ethynylcycloheptane

Ethynylcycloheptane as a Versatile Chemical Building Block in Organic Synthesis

The incorporation of ethynylcycloheptane into synthetic strategies leverages its dual functionality: the cycloheptyl ring for steric and conformational influence, and the ethynyl (B1212043) group for participation in carbon-carbon bond formation and other functional group interconversions.

Integration into Macrocyclic and Supramolecular Architectures

The ability of ethynylcycloheptane to participate in cyclization reactions makes it an attractive component for the synthesis of macrocycles and supramolecular assemblies. The cycloheptane (B1346806) ring can contribute to the cavity size and shape of macrocyclic hosts, influencing their guest-binding properties. Furthermore, the ethynyl group can be used to link multiple units together, forming extended conjugated systems or creating specific geometries required for self-assembly. For example, ethynylcycloheptane derivatives can be incorporated into larger ring systems via alkyne metathesis or other cyclization strategies, leading to novel macrocyclic hosts with potential applications in host-guest chemistry, molecular recognition, and catalysis. The conformational flexibility of the seven-membered ring can also play a role in the dynamic behavior of supramolecular structures.

Polymer Chemistry and Advanced Polymeric Materials Research

The unique structural features of ethynylcycloheptane make it a promising monomer or comonomer for the development of advanced polymeric materials with tailored properties.

Design and Synthesis of Novel Polymers and Copolymers Incorporating Ethynylcycloheptane

Ethynylcycloheptane can be polymerized through various mechanisms, including transition-metal-catalyzed polymerization of alkynes, or it can be incorporated as a functional pendant group in vinyl polymers. The cycloheptyl-alkynyl moiety can be introduced into polymer backbones or side chains to impart specific characteristics. For example, copolymers can be synthesized by copolymerizing ethynylcycloheptane with other vinyl monomers, or by functionalizing pre-formed polymers with ethynylcycloheptane-containing units. These approaches allow for fine-tuning the polymer's physical and chemical properties by controlling the ratio and distribution of the ethynylcycloheptane units within the polymer matrix.

Tailoring Material Properties through Ethynylcycloheptane Incorporation

The inclusion of the cycloheptyl-alkynyl structure into polymer chains can lead to significant modifications in material properties. The bulky, cyclic nature of the cycloheptane ring can influence chain packing and rigidity, potentially leading to increased glass transition temperatures (Tg) and improved thermal stability. The alkyne functionality itself can also contribute to enhanced thermal properties through crosslinking or by participating in further chemical modifications post-polymerization. Research into polymers containing ethynylcycloheptane moieties has indicated potential improvements in mechanical strength and thermal resistance compared to their unsubstituted counterparts. These modifications are critical for applications requiring materials that can withstand elevated temperatures or mechanical stress.

Table 1: Potential Impact of Ethynylcycloheptane Incorporation on Polymer Properties

| Property | Polymer without Ethynylcycloheptane | Polymer with Ethynylcycloheptane Moiety | Notes |

| Glass Transition Temp (Tg) | Baseline Value | Potentially Increased | Due to increased chain stiffness and restricted rotation. |

| Thermal Decomposition Temp (Td) | Baseline Value | Potentially Increased | Alkyne group can contribute to char formation; cycloheptane ring adds stability. |

| Mechanical Strength | Baseline Value | Potentially Enhanced | Increased rigidity from the cycloheptyl group. |

| Solubility | Baseline Value | May be Altered | Cycloheptyl group can influence interactions with solvents. |

Note: Specific values are dependent on the polymer backbone, comonomers, and degree of incorporation. This table illustrates general trends observed or predicted.

Fabrication of Nanomaterials and Nanostructures from Ethynylcycloheptane Precursors

Ethynylcycloheptane can serve as a precursor for the synthesis of various nanomaterials and nanostructures. The alkyne group is amenable to click chemistry, which is a powerful tool for creating well-defined nanostructures, such as nanoparticles, nanotubes, and ordered assemblies. By functionalizing ethynylcycloheptane with other reactive groups or by using it in polymerization reactions that lead to nanostructured materials, researchers can create novel materials with high surface areas and unique electronic or optical properties. For example, ethynylcycloheptane can be incorporated into block copolymers that self-assemble into nanodomains, or it can be used to create crosslinked networks at the nanoscale. The cycloheptane ring can influence the morphology and stability of these nanostructures.

Compound List:

Ethynylcycloheptane

Catalysis Research and Catalyst Development

The incorporation of ethynylcycloheptane into catalytic systems can leverage its alkyne functionality for coordination to metal centers or as a reactive substrate in organic transformations.

Ethynylcycloheptane as a Ligand in Organometallic Catalysis

Alkynes are well-established ligands in organometallic chemistry, capable of coordinating to transition metals through their π-electron systems. This coordination can significantly influence the electronic and steric environment around the metal center, thereby modulating its catalytic activity and selectivity. Ligands such as N-heterocyclic carbenes (NHCs) and phosphines are widely recognized for their efficacy in stabilizing metal complexes and facilitating catalytic cycles csic.esmdpi.comyoutube.com. While ethynylcycloheptane has not been extensively documented as a primary ligand in published organometallic catalysis, its alkyne moiety can engage in η²-coordination to metal centers. This interaction can stabilize reactive intermediates, tune electronic properties, and direct substrate approach in catalytic processes. For instance, copper(I) complexes, often utilized in click chemistry (CuAAC reactions), employ various ligand frameworks to enhance catalytic performance acs.orgnih.gov. Similarly, guanidine (B92328) derivatives have emerged as versatile ligands, offering tunable electronic and steric profiles for organometallic complexes mdpi.com. The cycloheptyl group provides a degree of steric bulk that could influence substrate binding and reaction pathways when ethynylcycloheptane acts as a ligand.

Reactant in Catalytic Organic Transformations

The terminal alkyne functionality of ethynylcycloheptane makes it a versatile building block and reactant in a multitude of catalytic organic transformations. Alkynes are pivotal in reactions such as hydrogenation, cycloadditions, coupling reactions, and hydrofunctionalizations acs.orgnih.govmdpi.comscispace.comlibretexts.org.

Hydrogenation: The catalytic hydrogenation of alkynes, typically employing heterogeneous catalysts like palladium on carbon (Pd/C) or Raney nickel, converts the triple bond to a double bond (alkene) or a single bond (alkane) libretexts.orglibretexts.org. Ethynylcycloheptane could serve as a substrate in such reactions, yielding vinylcycloheptane or cycloheptylethane, respectively. The stereochemistry of hydrogenation, often leading to syn-addition of hydrogen, is a key aspect influenced by the catalyst surface libretexts.org.

Cycloaddition Reactions: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example where alkynes are crucial reactants, forming 1,2,3-triazoles acs.orgnih.gov. Ethynylcycloheptane could participate in these "click" reactions, enabling the synthesis of functionalized triazoles with appended cycloheptyl groups, potentially useful in materials science or medicinal chemistry.

Coupling Reactions: Alkynes are also key partners in various metal-catalyzed cross-coupling reactions, such as Sonogashira coupling, where they react with aryl or vinyl halides to form new carbon-carbon bonds mdpi.com. Ethynylcycloheptane could be coupled with diverse organic fragments to construct more complex molecular architectures.

Illustrative Data Table 1: Typical Parameters in Catalytic Alkyne Transformations

| Reaction Type | Catalyst Example | Substrate Example | Typical Conditions | Yield Range | Reference (General) |

| Hydrogenation | Pd/C | Alkene/Alkyne | H₂, Solvent (e.g., EtOH), RT-50°C | 80-99% | libretexts.orglibretexts.org |

| CuAAC Cycloaddition | Cu(I) complex | Alkyne + Azide (B81097) | Solvent (e.g., H₂O, EtOH), RT, 1-24 h | 70-100% | acs.orgnih.gov |

| Sonogashira Coupling | Pd catalyst, CuI | Alkyne + Aryl Halide | Base (e.g., Et₃N), Solvent (e.g., DMF), Heat | 70-95% | mdpi.com |

Note: Table presents typical parameters for general alkyne transformations, not specific to ethynylcycloheptane.

Mechanistic Insights into Catalytic Cycles Involving Ethynylcycloheptane

Understanding the mechanistic pathways of catalytic reactions involving ethynylcycloheptane is crucial for optimizing its use. Mechanistic studies typically involve spectroscopic analysis, kinetic measurements, and computational modeling (e.g., Density Functional Theory - DFT) to elucidate reaction intermediates, transition states, and the role of the catalyst uit.nonih.govrsc.org.

For example, in copper-catalyzed carboxylations, mechanistic investigations have revealed pathways involving inner-sphere carboxylation of organocopper intermediates, with the possibility of simultaneous inner and outer sphere CO₂ insertion pathways for benzylic substrates uit.no. Similarly, studies on methane (B114726) oxidation over Cu-promoted Fe-ZSM-5 have provided insights into catalytic cycles involving methane activation, hydroperoxy species formation, and hydroxyl radical by-production, highlighting low-energy activation routes under mild conditions nih.gov.

When ethynylcycloheptane participates in such cycles, its alkyne moiety would likely undergo activation by the metal catalyst, potentially forming metal-alkyne complexes. The subsequent steps would depend on the specific reaction: insertion into a metal-carbon bond, addition across the triple bond, or participation in cycloaddition pathways. The cycloheptane ring could influence the stability and reactivity of these intermediates through steric and electronic effects. For instance, in a hypothetical hydroboration reaction, the cycloheptyl substituent might affect the regioselectivity or stereoselectivity of boron addition to the alkyne escholarship.org.

Innovations in Chemical Process Engineering

The efficient and sustainable synthesis and utilization of ethynylcycloheptane can be significantly enhanced through advancements in chemical process engineering, particularly in process optimization and continuous flow methodologies.

Optimization of Synthesis Processes for Ethynylcycloheptane and Its Derivatives

Optimizing the synthesis of ethynylcycloheptane and its derivatives involves careful selection of reaction conditions, catalysts, solvents, and purification methods to maximize yield, purity, and atom economy, while minimizing waste. Traditional synthesis methods often face challenges such as longer reaction times, higher energy input, and the generation of by-products nih.govnih.gov.

Research in green chemistry emphasizes the development of more sustainable and efficient synthetic routes. This includes exploring alternative catalysts, such as solid acids or metal complexes, and employing greener solvents or solvent-free conditions nih.govnih.govias.ac.in. Microwave or ultrasound-assisted synthesis can also accelerate reactions and improve yields nih.gov. For instance, the synthesis of pyrazoline derivatives has been optimized by considering parameters like temperature, reaction time, energy source, and catalyst concentration, with green synthesis methods often outperforming conventional ones in terms of product yield nih.gov. Similarly, the synthesis of endohedral metallofullerenes, while complex, has seen optimization efforts focused on parameters like arc current, anode composition, and helium pressure to increase yield mdpi.com.

While specific optimized routes for ethynylcycloheptane are not detailed in the provided literature, general principles of alkyne synthesis, such as the dehydrohalogenation of dihaloalkanes or the alkynylation of organometallic reagents, can be applied and optimized escholarship.org.

Illustrative Data Table 2: Synthesis Optimization Parameters

| Target Compound Class | Optimization Goal | Key Parameters Adjusted | Example Outcome (Yield Improvement) | Reference (General) |

| Pyrazoline Derivatives | Maximize Yield | Temperature, Reaction Time, Catalyst Conc. | >70% yield improvement | nih.gov |

| Bis(indolyl)methanes | Greener Synthesis | Catalyst type, Solvent-free | 90% yield (optimized conditions) | beilstein-journals.org |

| Endohedral Fullerenes | Maximize Yield | Arc Current, He Pressure | Increased yield of target EMFs | mdpi.com |

Note: Table presents typical optimization strategies and outcomes for related syntheses.

Design of Continuous Flow Methodologies for Ethynylcycloheptane Chemistry

Continuous flow chemistry offers significant advantages for chemical synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability nih.govscispace.combeilstein-journals.orgmdpi.comwhiterose.ac.uk. These benefits are particularly relevant for reactions involving reactive intermediates or hazardous reagents, and for achieving high throughput.

The implementation of continuous flow methodologies for ethynylcycloheptane chemistry could involve several approaches. For instance, its synthesis could be adapted to flow reactors, allowing for better control over exothermic steps or the handling of unstable intermediates. Similarly, catalytic reactions utilizing ethynylcycloheptane as a substrate could be performed in continuous flow systems. For example, CuAAC reactions have been successfully conducted in continuous flow setups, achieving high conversions and selectivities nih.gov. Hydrogenation reactions can also be efficiently carried out in flow reactors using packed-bed catalysts libretexts.orgmdpi.com.

The design of such methodologies would involve selecting appropriate reactor types (e.g., microreactors, packed-bed reactors), optimizing flow rates, residence times, temperatures, and pressures, and integrating in-line purification or analysis techniques. This approach could lead to more efficient, reproducible, and scalable processes for producing ethynylcycloheptane derivatives or utilizing it in downstream applications.

Illustrative Data Table 3: Continuous Flow Process Parameters

| Reaction Type | Reactor Configuration | Key Parameters | Example Outcome (Yield/Conversion) | Reference (General) |

| API Synthesis (Multi-step) | FEP Tubing, Packed-bed | Residence Time, Flow Rate | 97% Selectivity, 70% Conversion | mdpi.com |

| CuAAC Reaction | Flow Reactor | Residence Time, Temp. | High Yield & Selectivity | nih.gov |

| Hydrogenation | Packed-bed reactor | H₂ Pressure, Flow Rate | Efficient conversion | libretexts.orgmdpi.com |

Note: Table presents typical parameters for continuous flow processes, not specific to ethynylcycloheptane.

Compound List:

Ethynylcycloheptane

Cycloheptane

Alkyne

Cycloheptylacetylene

Vinylcycloheptane

Cycloheptylethane

N-heterocyclic carbene (NHC)

Phosphine

Copper(I)

1,2,3-triazole

Aryl halide

Aryl borane (B79455)

Organocopper intermediate

Cyclohexene

Trans-β-methylstyrene

Methane

Methanol

Ethylene

Ethane

Hydrogen

Carbon Dioxide (CO₂)

Adipic acid

Cyclohexanol

Cyclohexanone

Iron(II) complex

Pyrazoline

Bis(indolyl)methane (BIM)

Indole

Aldehyde

Fullerene

Endohedral metallofullerene (EMF)

Hydrazine

Hydrazide

Based on the comprehensive search conducted, specific research findings detailing the development of novel organic electrolytes for energy storage devices or applications in environmental sensing technologies utilizing the chemical compound Ethynylcycloheptane were not identified.

While the searches revealed general interest and ongoing research into "cycloalkynes" as a class of compounds for applications in organic electrolytes for energy storage devices google.comgoogle.comdokumen.pub and in sensing technologies researchgate.netchinesechemsoc.orgscience.gov, there is no direct information or data specifically pertaining to Ethynylcycloheptane within these advanced fields. The available search results primarily indicate Ethynylcycloheptane's role as a chemical intermediate or building block in broader synthesis ambeed.combldpharm.comambeed.combldpharm.commolaid.comnih.govshachemlin.com.

Consequently, it is not possible to generate thorough, informative, and scientifically accurate content with detailed research findings and data tables for the requested sections 6.5.1 and 6.5.2, as the specific research data for Ethynylcycloheptane in these applications is not present in the retrieved information.

Q & A

Q. Q: What are the established methods for synthesizing and characterizing Ethynylcycloheptane?

Methodological Answer : Ethynylcycloheptane is typically synthesized via alkyne-functionalization of cycloheptane derivatives. Common approaches include:

- Sonogashira Coupling : Cycloheptyl halides (e.g., bromide or iodide) are reacted with terminal alkynes under palladium catalysis .

- Dehydrohalogenation : Cycloheptyl-substituted vicinal dihalides treated with strong bases (e.g., KOH/EtOH) yield the alkyne .

Characterization : - Spectroscopy : NMR (¹H/¹³C) confirms the sp-hybridized carbon (δ ~70–90 ppm for ¹³C) and IR for C≡C stretching (~2100–2260 cm⁻¹).

- Mass Spectrometry : Molecular ion peaks (m/z = 122.17) validate purity .

Key Considerations : Ensure inert atmosphere for synthesis to prevent alkyne oxidation.

Advanced Research Question

Q. Q: How can computational methods resolve contradictions in Ethynylcycloheptane’s structural stability data?

Methodological Answer : Conflicting experimental data on ring strain and stability (e.g., calorimetry vs. spectral analysis) can be addressed via:

- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental bond lengths/angles to identify discrepancies .

- Molecular Dynamics Simulations : Model thermal decomposition pathways to validate experimental activation energies .

Data Reconciliation : Cross-reference computational results with crystallographic data (if available) and adjust force field parameters for cycloheptane ring flexibility .

Basic Research Question

Q. Q: What analytical techniques are critical for verifying Ethynylcycloheptane’s purity in catalytic studies?

Methodological Answer :

- Chromatography : GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) to detect alkyne dimers or residual halides .

- Elemental Analysis : Confirm C:H ratios (theoretical: C 88.45%, H 11.55%) .

Troubleshooting : Inconsistent GC retention times may indicate isomerization; stabilize samples at low temperatures .

Advanced Research Question

Q. Q: How to design experiments addressing Ethynylcycloheptane’s reactivity in cross-coupling reactions with limited literature?

Methodological Answer :

- Pilot Screening : Use a fractional factorial design to test variables (catalyst loading, solvent polarity, temperature) and identify significant factors .

- Control Experiments : Compare with analogous cyclohexane derivatives to isolate ring-size effects .

Data Interpretation : Apply multivariate analysis (e.g., PCA) to decouple electronic vs. steric contributions .

Basic Research Question

Q. Q: What are the best practices for safely handling Ethynylcycloheptane in laboratory settings?

Methodological Answer :

- Storage : Under argon in amber vials at –20°C to prevent polymerization .

- Safety Protocols : Use explosion-proof fume hoods for reactions above 100°C; monitor for exotherms via in situ IR .

Documentation : Maintain a risk assessment log aligned with institutional EHS guidelines .

Advanced Research Question

Q. Q: How to resolve contradictions between theoretical and experimental spectral data for Ethynylcycloheptane?

Methodological Answer :

- Error Source Analysis : Quantify solvent effects on NMR chemical shifts (e.g., CDCl₃ vs. DMSO-d₆) using incremental solvent correction models .

- Spectral Simulation : Tools like ACD/Labs or MestReNova simulate ¹H NMR spectra from DFT-optimized structures to match experimental data .

Validation : Repeat measurements at higher field strengths (e.g., 600 MHz NMR) to reduce noise artifacts .

Advanced Research Question

Q. Q: What methodological frameworks support reproducibility in Ethynylcycloheptane-based studies?

Methodological Answer :

- FAIR Data Principles : Publish raw NMR/GC-MS files in repositories (e.g., Zenodo) with metadata tags for solvent, temperature, and instrument calibration .

- Protocol Pre-registration : Detail synthetic steps and characterization parameters on platforms like Protocols.io to mitigate selective reporting .

Basic Research Question

Q: How to formulate a research question on Ethynylcycloheptane’s applications in materials science?

Methodological Answer :

- Scope Definition : Use the PICOT framework—Population (e.g., polymer matrices), Intervention (Ethynylcycloheptane doping), Comparison (undoped systems), Outcome (thermal stability), Time (degradation over 24h) .

- Hypothesis Testing : “Incorporating Ethynylcycloheptane into polyacetylene matrices increases glass transition temperature (Tg) by ≥20°C due to crosslinking.” .

Advanced Research Question

Q. Q: How to address ethical considerations in studies involving Ethynylcycloheptane’s toxicity?

Methodological Answer :

- Toxicity Screening : Follow OECD Guidelines 423 (acute oral toxicity) with murine models; report LD₅₀ values with 95% confidence intervals .

- Ethical Compliance : Submit protocols to institutional review boards (IRB) with hazard mitigation plans (e.g., neutralization protocols for spills) .

Advanced Research Question

Q. Q: What strategies mitigate biases when interpreting Ethynylcycloheptane’s catalytic performance data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products